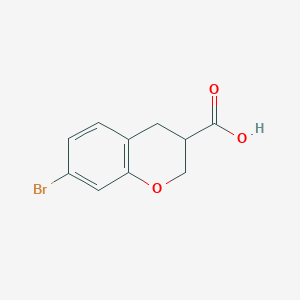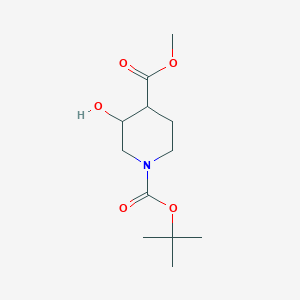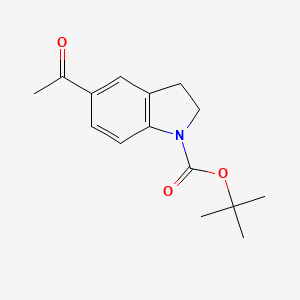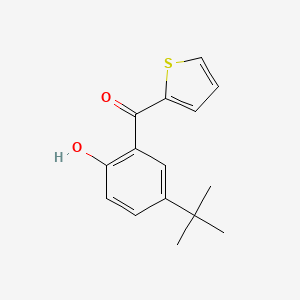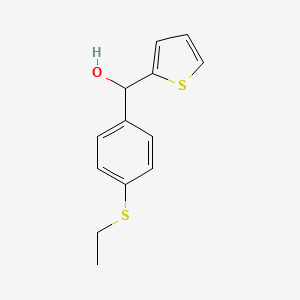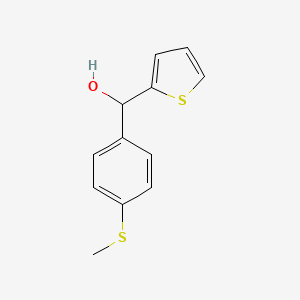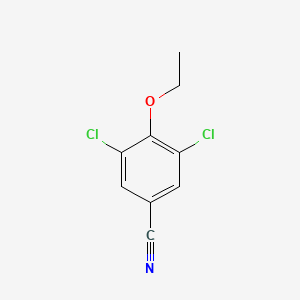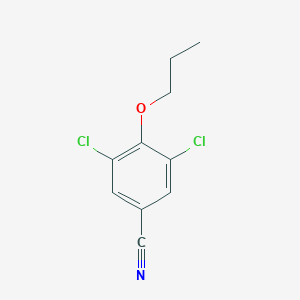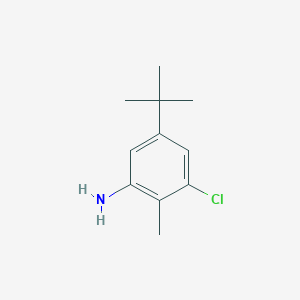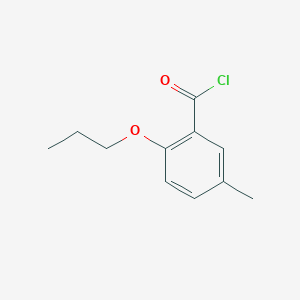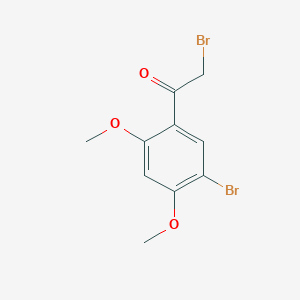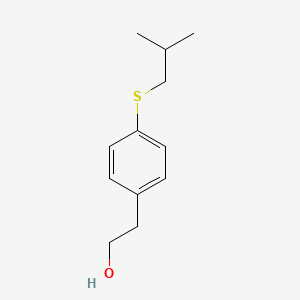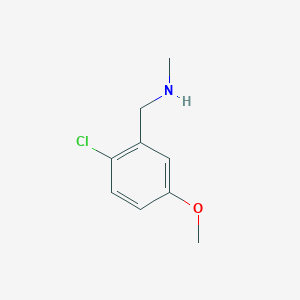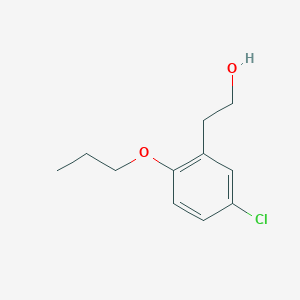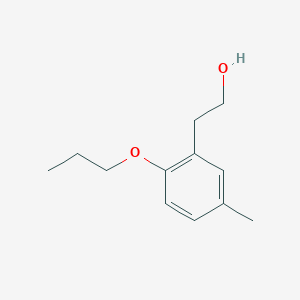
5-Methyl-2-n-propoxyphenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-n-propoxyphenethyl alcohol is an organic compound belonging to the class of alcohols It features a phenethyl alcohol backbone with a methyl group at the 5-position and a propoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-n-propoxyphenethyl alcohol can be achieved through several methods:
Hydration of Alkenes: This method involves the addition of water to alkenes in the presence of an acid catalyst to form alcohols.
Reduction of Carbonyl Compounds: Carbonyl compounds such as aldehydes and ketones can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: The reaction of Grignard reagents with carbonyl compounds can also yield alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. One common method is the hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to hydrocarbons using strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Acid catalysts for hydration, zinc oxide-chromic oxide for industrial hydrogenation
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Hydrocarbons
Substitution: Various substituted phenethyl alcohol derivatives
Aplicaciones Científicas De Investigación
5-Methyl-2-n-propoxyphenethyl alcohol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to various biochemical transformations. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: A simple phenethyl alcohol without the methyl and propoxy groups.
4-Methyl-2-phenylethanol: Similar structure but with a methyl group at the 4-position.
2-n-Propoxyphenol: Lacks the phenethyl alcohol backbone but has a propoxy group at the 2-position.
Uniqueness
5-Methyl-2-n-propoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
2-(5-methyl-2-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-8-14-12-5-4-10(2)9-11(12)6-7-13/h4-5,9,13H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDMVSVRQSVYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
